Propylene sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Building Block for Polymers:

- Propylene sulfide can be polymerized to form poly(propylene sulfide) (PPS), a versatile material with potential applications in various fields, including:

As a Model Compound:

- Propylene sulfide is sometimes used as a model compound for studying the reactions of other sulfur-containing molecules. This is because it is relatively simple to synthesize and has well-understood chemical properties [].

In Material Science Research:

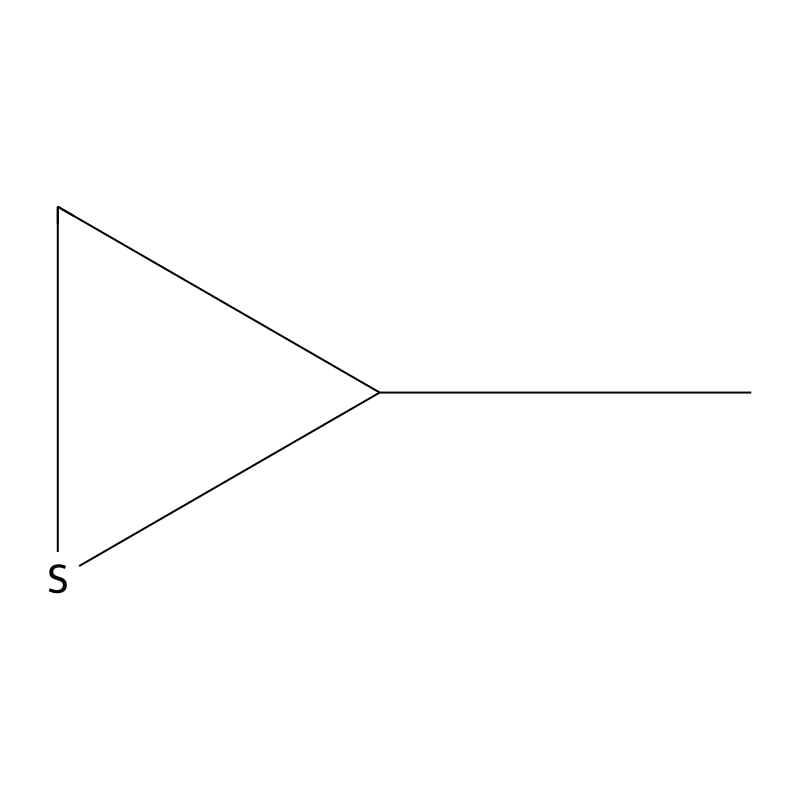

Propylene sulfide is an organosulfur compound with the molecular formula C₃H₆S. It is characterized by a three-membered cyclic structure known as an episulfide, where a sulfur atom is incorporated into a three-carbon ring. This compound is a colorless liquid with a characteristic odor, commonly used in various chemical applications due to its unique reactivity and properties. Propylene sulfide can be synthesized from propylene oxide through a reaction with hydrogen sulfide, making it an important intermediate in organic synthesis.

- Ring Opening: The most notable reaction is the ring-opening of propylene sulfide, which can be catalyzed by nucleophiles such as amines or alcohols. For instance, dibutylamine reacts with propylene sulfide at elevated temperatures, leading to the formation of linear products .

- Oxidative Cleavage: Propylene sulfide can also participate in oxidative ring cleavage reactions. In these reactions, oxidizing agents such as hydrogen peroxide or peracids convert the compound into various sulfoxides and sulfones .

- Reactions with Acids: When treated with acids like acetic acid, propylene sulfide can form thioesters and other derivatives through nucleophilic substitution mechanisms .

Research indicates that propylene sulfide exhibits biological activity, particularly in its interaction with biological molecules. It has been shown to react with amino acids and proteins, leading to the formation of thioether linkages, which may influence protein structure and function. Additionally, studies have suggested that propylene sulfide may have potential antimicrobial properties, although further research is needed to fully elucidate its biological effects .

The synthesis of propylene sulfide can occur through several methods:

- From Propylene Oxide: The most common method involves the reaction of propylene oxide with hydrogen sulfide under controlled conditions. This process typically requires a catalyst to enhance the reaction rate and yield .

- Polymerization: Propylene sulfide can also be polymerized using various initiators such as potassium xanthates. This method allows for the production of high molecular weight polymers with specific properties tailored for industrial applications .

Propylene sulfide finds utility in various fields:

- Polymer Production: It is primarily used as a monomer for the synthesis of polysulfides and polyethers, which are important in producing elastomers and plastics.

- Chemical Intermediates: Due to its reactive nature, propylene sulfide serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.

- Vulcanization Agent: In rubber chemistry, it plays a role as a vulcanization agent, enhancing the properties of rubber products through cross-linking mechanisms .

Studies on propylene sulfide interactions have highlighted its reactivity with various nucleophiles. For example:

- With Amines: Propylene sulfide reacts readily with primary and secondary amines, forming thioether derivatives that can alter biological activity and material properties.

- With Alcohols: Alcohols can also open the epoxide ring of propylene sulfide, leading to the formation of alkyl thioethers .

These interactions are crucial for understanding its behavior in biological systems and industrial applications.

Several compounds share structural or functional similarities with propylene sulfide:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propylene Oxide | Epoxide | Non-sulfur analog; widely used as an intermediate |

| Butylene Sulfide | Episulfide | Similar reactivity; larger carbon chain |

| Ethylene Sulfide | Episulfide | Smaller ring structure; less industrial application |

Uniqueness of Propylene Sulfide

Propylene sulfide is unique due to its specific three-membered ring structure that combines both sulfur and carbon atoms. This configuration allows for distinct chemical reactivity compared to similar compounds like propylene oxide or butylene sulfide. Its ability to undergo ring-opening reactions efficiently makes it particularly valuable in polymer chemistry and organic synthesis.

Cationic Ring-Opening Polymerization Pathways

Cationic ring-opening polymerization (CROP) of propylene sulfide is initiated by electrophilic agents such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) in methylene chloride. The mechanism involves the formation of cyclic sulfonium intermediates, which propagate through nucleophilic attack by monomer molecules [3]. A key termination pathway involves intramolecular reactions between the sulfonium chain end and sulfur atoms within the polymer backbone, leading to 12-membered ring sulfonium salts [3]. These terminated species can reinitiate polymerization, complicating molecular weight control.

Steric and electronic factors significantly influence propagation and termination rates. For example, 3,3-dimethylthietane exhibits a lower propagation-to-termination rate constant ratio (kₚ/kₜ = 0.12) compared to propylene sulfide (kₚ/kₜ = 0.33) [3]. This difference arises from the reduced basicity and increased steric hindrance of the dimethyl-substituted monomer. Post-polymerization, cyclic tetramers of propylene sulfide form via backbiting mechanisms, even after monomer depletion [3].

Table 1: Kinetic Parameters for Cationic Polymerization of Cyclic Sulfides

| Monomer | kₚ/kₜ | Termination Mechanism |

|---|---|---|

| Propylene sulfide | 0.33 | Intramolecular sulfonium formation |

| 3,3-Dimethylthietane | 0.12 | Chain transfer to polymer |

Living Polymerization via Thiol-Free Initiators

Thiol-free initiating systems have revolutionized the synthesis of high-molecular-weight PPS with narrow dispersity. Potassium O-methyl xanthate (PMX) complexed with 18-crown-6 ether (PMX[18C6]) enables rapid polymerization in bulk, solution, or emulsion at 0°C, yielding polymers with Mₙ up to 250 kDa and Đ = 1.1–1.4 [1]. Quantum-chemical calculations reveal that the propagation barrier for “naked” thiolate anions (8.5 kcal/mol) is nearly half that of the initiation step (15.2 kcal/mol), explaining the rapid chain growth [1].

An alternative thiol-free approach utilizes γ-thiolactones with alcohols or amines. This one-pot method generates α,ω-heterotelechelic PPS with controlled Mₙ up to 10 kDa [2]. The initiator-polymer linkage (ester or amide) remains stable under basic conditions, enabling post-polymerization functionalization [2].

Table 2: Comparison of Thiol-Free Initiators for Propylene Sulfide Polymerization

| Initiator System | Mₙ (kDa) | Đ | Conditions |

|---|---|---|---|

| PMX[18C6] | 250 | 1.1–1.4 | Bulk, 0°C |

| γ-Thiolactone/alcohol | ≤10 | <1.2 | Solution, 25°C |

Architectural Control in Block and ABA Copolymers

Architectural control in PPS-based copolymers is achieved through sequential polymerization or post-polymerization modification. Poly(propylene sulfide-block-ethylene glycol) (PPS-PEG) di- and triblock copolymers adsorb onto gold surfaces via PPS chemisorption, forming protein-resistant adlayers [5]. Triblock architectures (PEG-PPS-PEG) reduce human serum albumin adsorption by 97%, outperforming diblock analogues (92%) due to higher ethylene glycol surface density [5].

Table 3: Protein Resistance of PPS-PEG Copolymers on Gold Surfaces

| Copolymer Architecture | PEG Mₙ (kDa) | Protein Adsorption Reduction (%) |

|---|---|---|

| Diblock | 1.1 | 85 |

| Triblock | 5.0 | 97 |

The molecular weight of PEG blocks critically impacts adlayer performance. Increasing PEG Mₙ from 1.1 kDa to 5 kDa enhances steric stabilization, reducing nonspecific protein interactions [5]. Surface plasmon resonance (SPR) and X-ray photoelectron spectroscopy (XPS) confirm that triblock copolymers form denser adlayers with superior antifouling properties [5].

Propylene sulfide has emerged as a critical component in advancing oxidative dehydrogenation processes, particularly through its role in sulfur-based oxidative dehydrogenation of propane (SODHP). This novel approach utilizes gaseous disulfur (S2) as an alternative oxidant to overcome the limitations of traditional oxygen-based systems, where overoxidation to carbon oxides significantly reduces propylene selectivity [1] [2].

Catalyst Performance and Selectivity

Research has demonstrated that various metal sulfide catalysts exhibit unique performance characteristics in SODHP reactions. The most notable achievement is the attainment of propylene selectivities as high as 86% at temperatures ranging from 450-550°C [1] [2]. This represents a significant improvement over conventional oxygen-assisted dehydrogenation processes, where carbon oxide formation typically limits propylene yields.

The catalyst performance varies significantly based on the metal sulfide composition. Sulfided zirconium oxide (S-ZrO2) demonstrates the highest propylene selectivity of 86% with a propane conversion of 12%, while palladium sulfide (PdS) achieves 82% selectivity with higher propane conversion of 15% [1] [2] [3]. Other metal sulfides, including sulfided titanium oxide (S-TiO2) and molybdenum disulfide (MoS2), show moderate performance with selectivities of 75% and 78%, respectively [1] [2].

| Catalyst | Activation Energy (kJ/mol) | Temperature Range (°C) | Maximum Propylene Selectivity (%) | Propane Conversion (%) | XPS Sulfur Binding Energy (eV) |

|---|---|---|---|---|---|

| Sulfided ZrO2 | 95.9 | 450-550 | 86 | 12 | 162.1 |

| Sulfided TiO2 | 97.3 | 450-550 | 75 | 8 | 161.8 |

| Sulfided Cr2O3 | 85.9 | 450-550 | 72 | 6 | 161.5 |

| Sulfided Co3O4 | 134.0 | 450-550 | 68 | 4 | 163.2 |

| MoS2 | 85.5 | 450-550 | 78 | 10 | 162.5 |

| PdS | 71.6 | 450-550 | 82 | 15 | 161.2 |

Activation Energy Relationships

The apparent activation energies for propylene formation in SODHP systems range from 72-134 kJ/mol across the six metal sulfide catalysts investigated [1] [2] [3]. A critical finding is the correlation between activation energies and catalyst X-ray photoelectron spectroscopy (XPS) sulfur binding energies, indicating that metal-sulfur bond strength plays a fundamental role in determining catalytic activity [1] [2].

Palladium sulfide exhibits the lowest activation energy of 71.6 kJ/mol, corresponding to its highest catalytic activity, while sulfided cobalt oxide shows the highest activation energy of 134 kJ/mol, resulting in lower conversion rates [1] [2] [3]. This relationship suggests that weaker metal-sulfur bonds facilitate more efficient propane activation and subsequent propylene formation.

Mechanistic Insights

Kinetic studies over sulfided ZrO2 catalyst reveal a rate law that is first-order in propane and zero-order in sulfur, suggesting that SODHP occurs via a mechanism analogous to the Mars van Krevelen cycle observed in traditional oxidative dehydrogenation [1] [2]. The proposed mechanism involves propane carbon-hydrogen activation by surface sulfur species as the rate-determining step, followed by surface sulfur vacancy regeneration through gaseous sulfur adsorption.

The selectivity enhancement observed in SODHP systems is attributed to the thermodynamically "softer" nature of sulfur as an oxidant compared to oxygen [1] [2]. This characteristic reduces the driving force for overoxidation reactions, thereby maintaining higher propylene selectivity even at elevated temperatures and conversions.

Temperature Effects

Propylene selectivity increases with temperature for all metal sulfide catalysts tested, indicating that the activation energy for propylene overoxidation to carbon disulfide is lower than that for propane conversion to propylene [1] [2] [3]. This temperature dependence suggests that optimal operation should occur between 500-550°C, where high selectivity can be achieved without significant gas-phase side reactions.

Metal-Organic Chemical Vapor Deposition (MOCVD) Processes

Propylene sulfide has established itself as a superior sulfur-containing precursor for Metal-Organic Chemical Vapor Deposition processes, particularly in the growth of II-VI compound semiconductors. Its unique properties address critical challenges in conventional MOCVD systems, including unwanted pre-reactions and poor film quality [4] [5] [6].

Cadmium Sulfide Growth

The application of propylene sulfide in cadmium sulfide (CdS) growth represents a significant advancement in MOCVD technology. Using dimethylcadmium (Me2Cd) as the metal source and propylene sulfide as the sulfur precursor, high-quality epitaxial CdS layers can be grown at temperatures ranging from 300-450°C [4]. The process achieves growth rates exceeding 1 μm/h, with resulting films displaying excellent thickness uniformity and electrical properties [4].

Critical to the success of this system is the absence of pre-reaction between Me2Cd and propylene sulfide at room temperature in both gas and liquid phases [4]. This characteristic eliminates the unwanted pre-reaction phenomena commonly observed with hydrogen sulfide-based systems, where premature sulfur compound formation leads to poor film quality and process instability.

Zinc Sulfide Deposition

Propylene sulfide demonstrates exceptional performance in zinc sulfide (ZnS) growth processes using dimethylzinc (Me2Zn) as the metal precursor [5]. The temperature range for optimal ZnS growth extends from 300-550°C, with the highest degree of crystallinity achieved at the upper end of this temperature range [5]. Growth rates of 2-4 μm/h are typically achieved, producing films with superior crystalline quality compared to conventional sulfur sources.

The absence of pre-reaction between Me2Zn and propylene sulfide precursors is particularly significant, as it enables better process control and reproducibility [5]. This characteristic allows for precise stoichiometric control and uniform film composition across large substrate areas.

Iron Pyrite Formation

The versatility of propylene sulfide extends to transition metal disulfide growth, exemplified by iron pyrite (FeS2) deposition using iron pentacarbonyl (Fe(CO)5) as the metal source [6]. The process operates at temperatures between 250-400°C, producing stoichiometric thin films with growth rates of 0.5-1.5 μm/h [6]. The resulting pyrite films exhibit excellent structural and compositional uniformity, making them suitable for applications in lithium batteries and photovoltaic devices.

| Metal Source | Target Material | Temperature Range (°C) | Growth Rate (μm/h) | Substrate | Propylene Sulfide Decomposition Products | Film Quality |

|---|---|---|---|---|---|---|

| Me2Cd | CdS | 300-450 | >1 | GaAs | Propene + S2 | High uniformity |

| Me2Zn | ZnS | 300-550 | 2-4 | GaAs | Propene + S2 | High crystallinity |

| Fe(CO)5 | FeS2 | 250-400 | 0.5-1.5 | Pyrex | Propene + S2 | Stoichiometric |

Thermal Decomposition Characteristics

The thermal decomposition behavior of propylene sulfide is fundamental to its effectiveness as a MOCVD precursor. The compound decomposes cleanly and quantitatively above 250°C, producing gaseous disulfur (S2) and propene as the primary products [4] [6]. This clean decomposition pathway eliminates the formation of unwanted by-products that could contaminate the growing film or interfere with the deposition process.

The vapor pressure of propylene sulfide at 20°C is approximately 87 torr, providing sufficient volatility for efficient transport to the reaction zone while maintaining adequate control over the precursor delivery rate [6]. The boiling point of 72-75°C ensures that the compound remains in liquid form at room temperature, facilitating handling and storage while providing controlled vaporization during the deposition process [7].

Environmental and Processing Advantages

Propylene sulfide offers significant environmental advantages over traditional sulfur sources used in MOCVD processes. The decomposition products, propene and sulfur, are environmentally benign, with propene being easily combustible to carbon dioxide and water [6]. This characteristic eliminates the need for complex waste treatment systems required for hydrogen sulfide-based processes, reducing both environmental impact and processing costs.

The liquid state stability of propylene sulfide at room temperature provides long-term storage advantages, eliminating the safety concerns associated with gaseous sulfur compounds [6]. Additionally, the low-temperature generation of active sulfur species in the vapor phase enhances process efficiency and reduces energy consumption compared to alternative sulfur sources.

| Property | Value | Application Relevance |

|---|---|---|

| Boiling Point | 72-75°C | MOCVD volatility |

| Vapor Pressure at 20°C | 87 torr | Process control |

| Decomposition Temperature | >250°C | CVD process design |

| Decomposition Products | Propene + S2 | Clean by-products |

| Activation Energy for Decomposition | N/A | Process optimization |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant